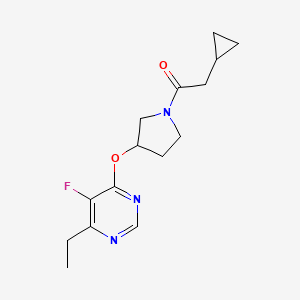

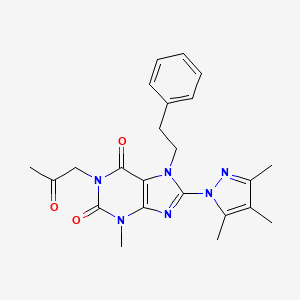

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as PF-02341066 and is used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

A detailed study on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which share structural similarities with 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, was conducted. The research revealed significant insights into the absorption rates, primary metabolic pathways, and elimination methods of these compounds in rats, dogs, and humans. The study highlighted the role of CYP2D6 and CYP3A4 in metabolizing the pyrimidine ring, showcasing the complexity of interactions within biological systems (Sharma et al., 2012).

Synthesis Techniques

Efficient synthesis methods for creating novel pyrimidine derivatives, including structures similar to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, have been explored. Vijayakumar et al. (2014) developed a method for synthesizing 5,7-diarylpyrido[4,3-d]pyrimidines, which could be relevant for producing various pharmacologically active compounds. This research expands the toolkit available for synthesizing complex urea derivatives and related compounds with potential therapeutic applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Chemical and Biological Recognition

The development of supramolecular complexes for chemical and biological recognition has been investigated using compounds structurally related to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea. Chetia and Iyer (2006) demonstrated the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor, which forms highly stable complexes with urea. Such studies indicate the potential for designing novel receptors and sensors based on urea derivatives for specific biological targets (Chetia & Iyer, 2006).

Antitumor Activity

Research into the antitumor activity of diaryl urea derivatives, including those similar to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, has shown promising results. Zhao et al. (2013) synthesized a series of novel diaryl ureas and evaluated their cytotoxic activities against human cancer cell lines. Some compounds exhibited potent and broad-spectrum anti-cancer activities, underscoring the therapeutic potential of such derivatives in oncology (Zhao et al., 2013).

Urea Recognition and Corrosion Inhibition

The study of urea-derived Mannich bases and their application as corrosion inhibitors for mild steel surfaces in acidic environments highlights another application domain. Jeeva et al. (2015) synthesized and characterized several Mannich bases, finding that they effectively inhibit corrosion, suggesting potential industrial applications for urea derivatives in protecting metals against corrosion (Jeeva et al., 2015).

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13-6-5-7-14(10-13)20-17(23)21-15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,18,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTJVXZKNRTSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2980650.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)

![3-[2-(4-Tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one](/img/structure/B2980659.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)

![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)

![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)